N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide
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Overview
Description
N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a nitrophenyl group, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The trichloromethyl group and nitrophenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
- N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)acrylamide
- N-(2,2,2-Trichloro-1-{[(morpholine-4-carbothioyl]amino}ethyl)benzamide
Uniqueness
N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide is unique due to its combination of a trichloromethyl group, a nitrophenyl group, and a naphthalene carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C20H15Cl3N4O3S |
---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15Cl3N4O3S/c21-20(22,23)18(26-19(31)24-15-10-3-4-11-16(15)27(29)30)25-17(28)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,18H,(H,25,28)(H2,24,26,31) |
InChI Key |
GARUVIWMVQSLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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